

Synthesis of 4-(3-Bromophenylsulfonyl)morpholine: An Application Note and Experimental Protocol

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Compound of Interest

Compound Name: 4-(3-Bromophenylsulfonyl)morpholine

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This document provides a detailed experimental protocol for the synthesis of **4-(3-Bromophenylsulfonyl)morpholine**, a valuable building block in medicinal chemistry and drug development. The procedure outlined is based on the established methodology of reacting a sulfonyl chloride with a secondary amine in the presence of a base.

Chemical Reaction and Stoichiometry

The synthesis proceeds via the reaction of 3-Bromobenzenesulfonyl chloride with morpholine, facilitated by a tertiary amine base, typically triethylamine, in an appropriate solvent like dichloromethane. The triethylamine acts as a scavenger for the hydrochloric acid byproduct formed during the reaction.

Reaction Scheme:

For successful synthesis, a slight excess of morpholine and triethylamine is recommended to ensure the complete consumption of the sulfonyl chloride.

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the product.

Compound	Molecular Formula	Molecular Weight (g/mol)	Molar Equivalent
3-Bromobenzenesulfonyl chloride	C6H4BrClO2S	255.52	1.0
Morpholine	C4H9NO	87.12	1.1
Triethylamine	C6H15N	101.19	1.2
4-(3-Bromophenylsulfonyl)morpholine	C10H12BrNO3S	306.18	-

Experimental Protocol

This protocol is adapted from a similar amidation procedure.[\[1\]](#)

Materials:

- 3-Bromobenzenesulfonyl chloride (96%)[\[2\]](#)
- Morpholine
- Triethylamine
- Dichloromethane (DCM)
- Water (deionized)
- Sodium sulfate (anhydrous)

Equipment:

- Round-bottomed flask
- Magnetic stirrer and stir bar
- Dropping funnel

- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- To a stirred solution of morpholine (1.1 equivalents) and triethylamine (1.2 equivalents) in dichloromethane (20 mL) at ambient temperature, carefully add a solution of 3-bromobenzenesulfonyl chloride (1.0 equivalent) in dichloromethane dropwise. The addition should be slow enough to control any exothermic reaction.
- Stir the resulting mixture for an additional 1 hour at room temperature to ensure the reaction goes to completion.
- After the reaction period, add water (20 mL) to the flask to quench the reaction and dissolve the triethylamine hydrochloride salt.
- Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction. Separate the organic layer.
- Wash the organic layer sequentially with water (3 x 15 mL).
- Dry the collected organic layer over anhydrous sodium sulfate.
- Filter off the drying agent.
- Remove the solvent (dichloromethane) under reduced pressure using a rotary evaporator to yield the crude product.
- The crude product can be further purified by recrystallization or column chromatography if necessary.

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis of **4-(3-Bromophenylsulfonyl)morpholine**.



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Caption: Experimental workflow for the synthesis of **4-(3-Bromophenylsulfonyl)morpholine**.

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References

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- 2. 3-ブロモベンゼンスルホニルクロリド 96% | Sigma-Aldrich [sigmaaldrich.com]
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